Efaproxiral-d6
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Overview
Description
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly during radiation therapy . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Efaproxiral .
Preparation Methods
Synthetic Routes and Reaction Conditions
Efaproxiral-d6 is synthesized by incorporating deuterium into the Efaproxiral molecule. The synthesis involves selective amide formation and O-alkylation in the presence of multireactive functional groups, thus avoiding protection/deprotection steps . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using standard techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Efaproxiral-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Efaproxiral-d6 is widely used in scientific research for various applications:
Mechanism of Action
Efaproxiral-d6 exerts its effects by binding to hemoglobin and decreasing its oxygen-binding affinity. This allosteric modification of hemoglobin enhances the release of oxygen to hypoxic tissues, thereby improving oxygenation during radiation therapy . The molecular targets involved include the alpha and beta subunits of hemoglobin .
Comparison with Similar Compounds
Efaproxiral-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Efaproxiral: The non-deuterated form of Efaproxiral, used for similar applications but without the benefits of deuterium labeling.
Bezafibrate: An analogue of Efaproxiral, primarily used as a lipid-lowering agent.
This compound stands out due to its enhanced stability and ability to provide more accurate data in pharmacokinetic studies .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
InChI Key |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Origin of Product |
United States |
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